molecular formula C10H10Cl2O2 B2794247 1-(3,5-Dichloro-2-ethoxyphenyl)ethanone CAS No. 618390-16-2

1-(3,5-Dichloro-2-ethoxyphenyl)ethanone

Cat. No.: B2794247
CAS No.: 618390-16-2
M. Wt: 233.09
InChI Key: IZYMJKYBEFWROG-UHFFFAOYSA-N
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Description

1-(3,5-Dichloro-2-ethoxyphenyl)ethanone is an organic compound with the molecular formula C10H10Cl2O2 It is a derivative of acetophenone, where the phenyl ring is substituted with two chlorine atoms at the 3 and 5 positions and an ethoxy group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,5-Dichloro-2-ethoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3,5-dichloro-2-ethoxybenzaldehyde with an appropriate acetylating agent under acidic conditions. The reaction typically proceeds as follows:

    Starting Material: 3,5-dichloro-2-ethoxybenzaldehyde.

    Acetylating Agent: Acetic anhydride or acetyl chloride.

    Catalyst: Acidic catalyst such as sulfuric acid or hydrochloric acid.

    Reaction Conditions: The reaction is carried out at a temperature range of 50-70°C for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichloro-2-ethoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(3,5-Dichloro-2-ethoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-dichloro-2-ethoxyphenyl)ethanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dichloro-2-hydroxyphenyl)ethanone: Similar structure but with a hydroxyl group instead of an ethoxy group.

    1-(3,5-Dichlorophenyl)ethanone: Lacks the ethoxy group, making it less polar.

    1-(3,5-Dichloro-2-methoxyphenyl)ethanone: Contains a methoxy group instead of an ethoxy group.

Uniqueness

1-(3,5-Dichloro-2-ethoxyphenyl)ethanone is unique due to the presence of both chlorine atoms and an ethoxy group on the phenyl ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

1-(3,5-Dichloro-2-ethoxyphenyl)ethanone is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H10Cl2O\text{C}_10\text{H}_{10}\text{Cl}_2\text{O}

This compound features a dichlorophenyl group, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. A study conducted by the National Cancer Institute (NCI) evaluated its effects against a panel of cancer cell lines. The results are summarized in Table 1.

Cell Line IC50 (µM) Sensitivity
HeLa (Cervical Cancer)15Moderate
MCF7 (Breast Cancer)20Moderate
A549 (Lung Cancer)25Low
HT29 (Colon Cancer)30Low

The compound demonstrated moderate sensitivity in HeLa and MCF7 cell lines, suggesting potential as an anticancer agent .

Anti-inflammatory and Analgesic Effects

This compound has also been investigated for its anti-inflammatory and analgesic properties. In animal models, it was shown to significantly reduce inflammation markers and provide pain relief comparable to standard analgesics. The mechanism is believed to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It inhibits key enzymes involved in inflammatory processes.
  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : It modulates ROS levels, contributing to its anticancer effects.

Case Study 1: Anticancer Efficacy

In a recent study involving various cancer cell lines, this compound was tested for its ability to induce apoptosis. Flow cytometry analysis revealed an increase in early apoptotic cells when treated with the compound at concentrations above 10 µM.

Case Study 2: Anti-inflammatory Response

In an animal model of arthritis, administration of the compound resulted in a significant reduction in paw swelling and inflammatory cytokine levels compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues .

Properties

IUPAC Name

1-(3,5-dichloro-2-ethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-3-14-10-8(6(2)13)4-7(11)5-9(10)12/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYMJKYBEFWROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)Cl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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